Product packaging for Diphosphonopentaosylceramide(Cat. No.:CAS No. 103147-89-3)

Diphosphonopentaosylceramide

Cat. No.: B025765
CAS No.: 103147-89-3
M. Wt: 1617.8 g/mol
InChI Key: HYDZKGRJVPUAIP-ZKFCQCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Diphosphonopentaosylceramide is a high-purity, naturally occurring glycosphingolipid (GSL) isolated and characterized from the skin and nervous tissues of the marine mollusc Aplysia kurodai (sea hare). This compound is a ceramide pentaoside distinguished by its unique zwitterionic nature, containing two 2-aminoethylphosphonate (AEP) moieties characterized by a stable carbon-phosphorus (C-P) bond . This complex structure makes it a valuable and specialized reagent for advancing research in glycobiology and neurochemistry. Structural Characteristics The proposed complete structure for this phosphonoglycosphingolipid is 3-OMeGalβ1→3GalNAcα1→3 6'-O-(2-aminoethylphosphonyl)-Galα1→2 Galβ1→4Glcβ1→1Cer . Key structural features include: - A pentaosyl (five-sugar) core structure: GalNAcα1→3Galβ1→4Glcβ1→1Cer . - The presence of the rare sugar 3- O -methylgalactose (3- O -MeGal) at the non-reducing terminal . - Two 2-aminoethylphosphonic acid (AEP) groups, one linked to the C6 of a side-chain galactose and the other to the C6 of the core galactose residue . - A ceramide moiety predominantly composed of palmitic acid and sphingosine bases such as octadeca-4-sphingenine and anteisononadeca-4-sphingenine . Research Applications and Value this compound serves as a critical tool for investigating novel biochemical pathways and is suited for several research areas: - Neurobiology Studies : This glycolipid is abundant in the nervous tissue of Aplysia and has been demonstrated to directly activate cAMP-dependent protein kinase (PKA) in vitro, suggesting a potential role in modulating neuronal signaling pathways that may be analogous to functions of gangliosides in vertebrates . - Glycobiology and Comparative Biochemistry : As a model compound for studying a distinct class of zwitterionic GSLs, it helps researchers understand the structural diversity and evolution of glycosphingolipids in invertebrates, which often feature anionic and zwitterionic modifications like phosphonates that are rare in mammals . - Immunochemical Research : Specific antisera raised against this glycolipid and its variants have been used in immunohistochemical studies to localize the compound within nerve bundles and neuronal elements, highlighting its utility as a specific histological marker . Usage Note This product is intended for research purposes only by trained laboratory personnel. It is strictly not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H134N4O32P2 B025765 Diphosphonopentaosylceramide CAS No. 103147-89-3

Properties

CAS No.

103147-89-3

Molecular Formula

C71H134N4O32P2

Molecular Weight

1617.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3R,5S,6R)-4-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[2-aminoethyl(hydroxy)phosphoryl]oxymethyl]-2-[(2R,3S,4R,5R,6R)-6-[(E,2R,3S)-2-(heptadecanoylamino)-3-hydroxyheptadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid

InChI

InChI=1S/C71H134N4O32P2/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-51(81)75-44(45(80)31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-96-68-60(89)58(87)62(48(39-78)101-68)104-71-66(107-69-59(88)57(86)53(82)49(102-69)41-97-108(91,92)35-33-72)65(56(85)50(103-71)42-98-109(93,94)36-34-73)106-67-52(74-43(3)79)63(54(83)46(37-76)99-67)105-70-61(90)64(95-4)55(84)47(38-77)100-70/h29,31,44-50,52-71,76-78,80,82-90H,5-28,30,32-42,72-73H2,1-4H3,(H,74,79)(H,75,81)(H,91,92)(H,93,94)/b31-29+/t44-,45+,46-,47-,48-,49-,50-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64+,65?,66-,67-,68-,69-,70+,71+/m1/s1

InChI Key

HYDZKGRJVPUAIP-ZKFCQCNZSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H](C([C@H]([C@H](O2)COP(=O)(CCN)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC)O)NC(=O)C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)COP(=O)(CCN)O)O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O

Synonyms

3-OMeGal 1-3GalNAc 1-3(6'-O-(2-aminoethylphosphonyl)Gal 1-2)(2-aminoethylphosphonyl-6)Gal 1-4Glc 1-1Cer
aminophosphonoglycophospholipid SGL II
bis(2-aminoethylphosphono)pentaoside
diphosphonopentaosylceramide
SGL-II

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Diphosphonopentaosylceramide

Glycan Core Structure Analysis

The foundational structure of diphosphonopentaosylceramide isolated from the skin of the sea hare, Aplysia kurodai, is built upon a pentaosyl (five-sugar) chain. nih.gov Through compositional analysis, the component carbohydrates of this chain were identified. nih.gov The precise arrangement and the anomeric configuration (α or β) of the linkages between these sugars were determined using a combination of methods including methanolysis, permethylation analysis, mild acid hydrolysis, and advanced spectroscopic techniques like proton NMR and gas chromatography-mass spectrometry (GC-MS). nih.gov

The complete structure of the glycan chain linked to the ceramide (Cer) was determined to be: 3-OMeGal(β1→3)GalNAc(α1→3)6'-O-(2-aminoethylphosphonyl)-Gal(α1→2)Gal(β1→4)Glc(β1→1)Cer. nih.gov

Table 1: Monosaccharide Composition of the Pentaosyl Chain

Monosaccharide UnitAbbreviationNote
GlucoseGlcForms the linkage to the ceramide backbone. nih.gov
GalactoseGalTwo separate galactose residues are present in the chain. nih.gov
N-acetylgalactosamineGalNAcA key component of the branched structure. nih.gov
3-O-Methylgalactose3-OMeGalA unique, modified sugar found at the non-reducing terminus. nih.gov

A distinguishing feature of the this compound from Aplysia kurodai is the presence of a modified sugar, 3-O-methylgalactose (3-OMeGal). nih.gov This type of modification, where a methyl group is attached to a sugar residue, is relatively uncommon. Its identification was confirmed through detailed analysis using techniques such as GC-MS, which can separate and identify such modified monosaccharides after hydrolysis of the parent glycolipid. nih.gov The 3-OMeGal residue was found to be located at the terminal, non-reducing end of one of the glycan branches, linked via a β1→3 bond to an N-acetylgalactosamine residue. nih.govacs.org

Elucidation of the Pentaosyl Chain Composition and Linkages

Ceramide Backbone Characterization

The ceramide portion serves as the lipid anchor for the glycosphingolipid, embedding it within cell membranes. lipotype.com It is composed of a sphingoid base linked to a fatty acid via an amide bond. lipotype.com Characterizing this backbone requires separate analyses of both the sphingoid base and the fatty acyl components. skinident.world

Sphingoid bases are long-chain amino alcohols that form the fundamental structure of all sphingolipids. lipotype.comuliege.be Analysis of the this compound from Aplysia kurodai revealed a mixture of sphingoid bases. The two major species were identified, with their relative proportions determined through quantitative analysis. nih.gov

Table 2: Major Sphingoid Bases in this compound

Sphingoid BaseRelative Abundance
Octadeca-4-sphingenine51% nih.gov
Anteisononadeca-4-sphingenine38% nih.gov

The fatty acyl group is attached to the amino group of the sphingoid base and contributes significantly to the hydrophobic nature of the ceramide. vaia.commagritek.com The composition of these fatty acyl groups can vary in chain length and degree of saturation. nih.gov In the case of the this compound isolated from Aplysia kurodai, the fatty acid composition was found to be remarkably homogeneous. nih.gov

Table 3: Fatty Acyl Group Composition in this compound

Fatty Acyl GroupRelative Abundance
Palmitic acid (C16:0)~90% nih.gov

Analysis of Sphingoid Base Moieties

Phosphonyl Group Positioning and Linkage Analysis

A key feature of this molecule is the presence of two phosphonyl groups, specifically 2-aminoethylphosphonyl groups. nih.govontosight.ai A phosphonyl group contains a stable carbon-phosphorus (C-P) bond. Determining the precise location and linkage of these groups to the glycan core is essential for a complete structural description.

Through techniques such as partial hydrolysis and subsequent chemical analysis, a key fragment, 2-aminoethylphosphonyl-6-galactose, was identified. nih.gov This, combined with other structural data, allowed for the exact positioning of both phosphonyl groups. One 2-aminoethylphosphonyl group is attached to the 6-position of the galactose residue that is linked to glucose. The second group is attached to the 6'-position of the galactose residue in the side chain, which is itself linked to the N-acetylgalactosamine residue. nih.gov The use of hydrogen fluoride (B91410) (HF) treatment, which selectively cleaves phosphodiester bonds but not C-P bonds, is a common method in such analyses to confirm the nature of the phosphonate (B1237965) linkage. nih.gov

Characterization of Aminoethylphosphonyl Attachments

This compound is a complex glycosphingolipid characterized by the presence of two 2-aminoethylphosphonate (AEP) groups. The determination of the precise location of these phosphonate groups is a critical step in its structural elucidation. This is typically achieved through a combination of chemical degradation and spectroscopic analysis.

In a notable study on a this compound isolated from the skin of the sea hare Aplysia kurodai, the AEP linkages were determined following hydrogen fluoride (HF) degradation. researchgate.net This treatment selectively cleaves phosphonoester bonds while leaving glycosidic linkages intact, thereby releasing the core oligosaccharide chain. Analysis of the degradation products allows for the identification of the sugar residues to which the AEP moieties were attached. For the Aplysia kurodai lipid, this method, combined with methylation analysis, revealed that the AEP groups are attached to the 6-positions of specific sugar residues within the pentaosyl chain. researchgate.netnih.gov

Further confirmation of the AEP group's structure and attachment is often obtained through partial acid hydrolysis, which breaks down the molecule into smaller, more easily identifiable fragments. nih.gov The presence of AEP, and in some related lipids, N-methylaminoethylphosphonic acid, is a distinguishing feature of many sphingolipids found in invertebrates like mollusks and arthropods. researchgate.net The identification of these C-P (carbon-phosphorus) compounds is fundamental to classifying these unique phosphonoglycosphingolipids. researchgate.netnih.gov

Advanced Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex lipids like this compound. A suite of NMR experiments provides detailed information about the molecular framework, stereochemistry, and the specific location of functional groups.

¹H NMR spectroscopy provides information on the number and chemical environment of protons in the molecule. In the analysis of phosphonoglycosphingolipids, ¹H NMR helps to determine the sequence and anomeric configurations (α or β) of the sugars in the glycan chain. nih.gov

³¹P NMR spectroscopy is particularly crucial for characterizing phosphorus-containing compounds. slideshare.net It provides distinct signals for the phosphorus nuclei in the AEP groups, and the chemical shifts of these signals can confirm the presence of the C-P bond characteristic of a phosphonate rather than a phosphate (B84403) ester. slideshare.netmeasurlabs.com The ³¹P NMR spectrum will show resonances characteristic of the phosphonate groups, helping to distinguish them from other phosphorus-containing lipids. rsc.org

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. magritek.com

COSY experiments identify protons that are coupled to each other, which is essential for assigning the signals within each sugar residue of the glycan chain. magritek.com

HMBC experiments reveal long-range couplings (typically over 2-3 bonds) between protons and carbon or phosphorus atoms. magritek.com This is particularly powerful for determining the linkage sites of the sugar units and, critically, for confirming the attachment points of the AEP groups to the glycan backbone by showing correlations between the protons on the sugar ring and the phosphorus atom of the AEP moiety. magritek.comnih.gov

The collective data from these NMR techniques allow for a complete and detailed structural determination of this compound. nih.gov

Mass Spectrometry (MS) Applications (e.g., EI-MS, SI-MS, LSIMS, CID)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and sequence of phosphonoglycosphingolipids. Various ionization and fragmentation methods are employed to glean structural details.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected precursor ion to obtain structural information. iu.eduwvu.edunih.gov In the analysis of this compound, the molecule is first ionized and the molecular ion is selected. This ion is then fragmented by collision with an inert gas. iu.eduwvu.edu The resulting fragment ions provide a wealth of information:

Glycan Sequence: Stepwise loss of sugar residues from the non-reducing end of the glycan chain allows for the determination of the sugar sequence.

AEP Group Location: Fragmentation patterns can reveal which sugar residue carries the AEP groups. The loss of a fragment corresponding to a sugar plus an AEP group helps to pinpoint its location.

Ceramide Structure: Fragmentation can also provide information about the composition of the ceramide moiety, including the chain lengths of the long-chain base and the fatty acid. nih.gov

By analyzing the complete fragmentation pattern, the entire structure, including the sugar sequence, AEP attachment points, and ceramide composition, can be pieced together. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable analytical technique for identifying the various functional groups present in a molecule. mdpi.com In the structural analysis of this compound, FT-IR (Fourier-Transform Infrared) spectroscopy provides characteristic absorption bands that confirm the presence of key structural components. mdpi.com

The IR spectrum of a phosphonoglycosphingolipid will typically display absorption bands corresponding to:

Hydroxyl (-OH) groups: Broad absorption bands from the sugar moieties and the sphingoid base. researchgate.net

Amide (N-H and C=O) groups: Characteristic absorptions from the amide linkage between the fatty acid and the sphingoid base in the ceramide portion. mdpi.com

Alkyl (C-H) chains: Stretching and bending vibrations from the long hydrocarbon chains of the fatty acid and sphingoid base. mdpi.com

Phosphonate (P=O and P-O-C) groups: Specific stretching vibrations associated with the phosphonate functional groups. The P=O stretch is a particularly strong and identifiable band. nih.govfrontiersin.org

Functional GroupTypical IR Absorption Range (cm⁻¹)
O-H Stretch (sugars, sphingoid base)3500-3200 (broad)
N-H Stretch (amide)3400-3250
C-H Stretch (alkyl chains)3000-2850
C=O Stretch (amide I)~1640
N-H Bend (amide II)~1550
P=O Stretch (phosphonate)1300-1250
P-O-C Stretch (phosphonate)1170-1085

Chromatographic and Electrophoretic Techniques in Structural Analysis

Thin-Layer Chromatography (TLC) for Glycolipid Resolution

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the separation and purification of lipids from complex biological extracts. illinois.edu In the study of phosphonoglycosphingolipids, TLC is an essential first step to isolate this compound from other lipid classes.

Glycosphingolipids are often fractionated based on their polarity using ion-exchange chromatography, separating them into neutral, acidic, and zwitterionic types. researchgate.net Following this initial separation, TLC is employed for finer resolution. The separation on a TLC plate (typically silica (B1680970) gel) depends on the polarity of the molecules. The highly polar nature of the glycan headgroup, further increased by the presence of the two charged phosphonate groups, causes this compound to have a relatively low mobility on the TLC plate compared to less polar lipids like neutral glycosphingolipids or ceramides.

Researchers use specific solvent systems to achieve optimal separation of the various glycolipids. illinois.edu After development, the lipids are visualized on the TLC plate using a variety of reagents, such as orcinol-sulfuric acid spray for detecting sugars or specific phosphorus-staining reagents to identify phosphorus-containing lipids. The resolved spot corresponding to this compound can then be scraped from the plate and the lipid eluted from the silica for subsequent detailed structural analysis by MS and NMR. illinois.edu

High-Performance Liquid Chromatography (HPLC) for Fractionation and Characterization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the preparative isolation and quantitative analysis of glycosphingolipids (GSLs), a class of compounds that includes this compound. taylorfrancis.com The inherent complexity of GSLs, which feature a polar glycan headgroup and a nonpolar ceramide moiety, presents significant analytical challenges that HPLC is well-suited to address. gerli.com The versatility of modern HPLC technology facilitates rapid, highly sensitive, and high-resolution separations essential for dissecting complex biological lipid extracts. taylorfrancis.com

The successful analysis of GSLs by HPLC often begins with a crucial sample preparation step to remove interfering lipid classes like glycerolipids and phospholipids (B1166683). gerli.com Solid-phase extraction (SPE) is a widely employed technique for the initial fractionation of crude lipid extracts. gerli.com For instance, aminopropyl or silica gel SPE cartridges can effectively separate GSLs from other lipids. gerli.comnih.gov A common strategy involves using a silica column where an acetone (B3395972) elution can isolate a fraction containing both neutral and charged GSLs, which can then be subjected to further HPLC analysis. gerli.com

Several HPLC modes are utilized for GSL separation, each offering distinct advantages:

Normal-Phase HPLC (NP-HPLC): Historically, an effective approach for separating native GSLs involves using a silica gel column with a solvent gradient, such as isopropanol/hexane/water. gerli.com This method can separate GSLs based on the number of sugar residues in the glycan chain and can also achieve some separation based on the ceramide structure. gerli.com

Reversed-Phase HPLC (RP-HPLC): This mode separates molecules based on hydrophobicity. A robust nanoflow HPLC method using a C18 analytical column has been developed for profiling intact GSLs and other sphingolipids from human brain tissue, serum, and cell lines. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for the in-depth profiling of GSL subclasses from complex biological fluids like human plasma. nih.gov This technique, coupled with mass spectrometry, has enabled the unambiguous identification of 154 GSL species within 7 lipid subclasses in human plasma. nih.gov

Detection of GSLs post-separation can be challenging as they often lack a strong chromophore for standard UV detection. gerli.com To enhance sensitivity, chemical derivatization is a common strategy. Perbenzoylation of the GSL molecule, for example, allows for sensitive UV detection at 230 nm. nih.gov A more powerful approach is the coupling of HPLC with mass spectrometry (LC-MS), which provides both separation and structural information, facilitating the comprehensive identification and quantification of individual GSL species. nih.govacs.org The initial purification of this compound from the sea hare Aplysia kurodai utilized column chromatography on silicic acid, a foundational liquid chromatography technique. nih.gov

HPLC MethodColumn TypeTypical Mobile PhaseDetection MethodApplication ExampleReference
Normal-Phase (NP-HPLC)Silica GelGradient of Isopropanol/Hexane/WaterUV (after derivatization) or Light Scattering DetectorSeparation of native glycolipids with one to five sugar residues. gerli.com
Reversed-Phase (RP-HPLC)Zorbax 300SB-C18Not specifiedQuadrupole Time-of-Flight Mass Spectrometry (Q-ToF MS)Profiling of 118 unique sphingolipid compounds from human neural tissue. acs.org
Hydrophilic Interaction (HILIC)HILIC columnNot specifiedElectrospray Ionization Linear Ion Trap Tandem Mass Spectrometry (ESI-LIT-MS/MS)Identification of 154 GSL species from human plasma. nih.gov
NP-HPLC with DerivatizationSilicaNot specifiedUV detection at 230 nm and liquid scintillation countingQuantitation and analysis of radiolabeled, perbenzoylated GSLs from cultured cells. nih.gov

Capillary Electrophoresis (CE) in Glycosphingolipid Analysis

Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the analysis of GSLs, offering extremely high separation efficiency and low sample consumption. mdpi.com CE separates molecules based on their charge-to-hydrodynamic volume ratio, enabling the rapid and precise separation of complex biological mixtures, including glycan isomers that are often difficult to resolve by HPLC. mdpi.com

A prevalent strategy in GSL analysis by CE does not analyze the intact lipid but rather the glycan portion, which defines the GSL species. This workflow typically involves:

Enzymatic Digestion: The glycan chains are cleaved from the ceramide backbone using a specific enzyme, such as ceramide glycanase. nih.gov

Fluorescent Labeling: The released glycans, which lack a native chromophore, are derivatized with a fluorescent tag. Commonly used labels include 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or fluorophores from the BODIPY family. mdpi.comnih.govrsc.org

CE Separation and Detection: The fluorescently labeled glycans are then separated by CE and detected with high sensitivity using laser-induced fluorescence (LIF) detection. mdpi.com

This CE-LIF methodology is exceptionally sensitive, with detection limits reported to be in the nanomolar range and, in some cases, as low as tens of individual molecules. mdpi.comrsc.org The high separation efficiency can exceed one million theoretical plates, allowing for the detailed profiling of GSL glycosylation from as few as 100,000 cells. nih.govrsc.org This sensitivity makes CE-LIF a valuable tool for studying GSL metabolism in vitro and even in single cells. rsc.orgjst.go.jp For instance, researchers have used a three-color CE-LIF system to simultaneously track the metabolism of three different fluorescently-labeled lactosylceramide (B164483) substrates in PC12 cells. rsc.org Furthermore, multiplexed capillary gel electrophoresis coupled to LIF detection (xCGE-LIF) has been employed to create a migration time database for 38 different GSL-derived glycan species, facilitating the identification of cell-surface markers and quantitative analysis of GSL alterations in human induced pluripotent stem cells. nih.gov

CE TechniqueAnalyteLabeling AgentKey Findings/CapabilitiesReference
CE-LIFGSL-derived glycans8-aminopyrene-1,3,6-trisulfonic acid (APTS)Validated method for separation and quantification of glycans from nine biologically relevant gangliosides. LOQ and LOD in the nM range. mdpi.comnih.gov
Multiplexed CGE-LIF (xCGE-LIF)GSL-derived glycans8-aminopyrene-1,3,6-trisulfonic acid (APTS)High-throughput workflow; migration time database for 38 glycan species; detected as little as 10 pg of fucosyl lactotetra; profiled GSLs from 105 cells. nih.gov
CE with three-color LIFFluorescently-labeled GSLsBODIPY-FL, BODIPY-TMR, BODIPY-650/665Simultaneous analysis of GSL metabolism; detection limits of 34-67 molecules; separation efficiencies of ~1,000,000 theoretical plates. rsc.org
CE-LIFFluorescently-tagged GSL analogsFluorescent tags (not specified)Development of methods for monitoring glycolipid metabolism in single cells. jst.go.jp

Biological Roles and Functional Mechanisms of Diphosphonopentaosylceramide in Non Human Systems

Role in Cellular Recognition and Adhesion in Invertebrate Models

In invertebrates, which lack the gangliosides found in vertebrates, a diverse array of phosphonoglycosphingolipids, including Diphosphonopentaosylceramide, are thought to fulfill analogous neurobiological functions. nih.govnih.gov The specific localization of these complex glycolipids within the nervous systems of organisms like the sea hare, Aplysia kurodai, strongly suggests a role in cellular recognition and interaction.

Immunohistochemical studies have identified this compound and related compounds in distinct regions of the nervous system. nih.gov They are found in the periganglionic tissue surrounding ganglia, the perineural sheath of peripheral nerves, the neuropil, and satellite cells. nih.gov This precise anatomical distribution points towards a function in mediating cell-cell communication and maintaining the structural integrity of nervous tissues. The presence of these molecules at the interface between different neural cell types is consistent with a role in cellular recognition processes that are fundamental to the organization and function of the invertebrate nervous system. nih.govbritannica.comneupsykey.com While direct evidence of mediating cell adhesion is still under investigation, the functional parallels with vertebrate gangliosides and their specific localization support their involvement in these recognition events. nih.govnih.gov

Involvement in Non-Human Immune Responses

Immunological Reactivity with Specific Antiserum (e.g., Aplysia kurodai studies)

Research utilizing immunological tools has provided significant insights into this compound. A key study involved the generation of a specific antiserum against a this compound, designated SGL-II, isolated from the skin of the mollusc Aplysia kurodai. nih.gov This antiserum demonstrated specific reactivity with SGL-II and other structurally similar phosphonoglycosphingolipids from Aplysia, such as SGL-I' and F-21. nih.gov

Crucially, the antiserum's specificity was highlighted by its lack of cross-reactivity with gangliosides or globosides, which are structurally different types of glycosphingolipids. nih.gov This specificity allows for the precise detection and localization of phosphonoglycosphingolipids. Interestingly, the anti-SGL-II antiserum also reacted strongly with a high molecular weight membrane glycoprotein (B1211001) (Mr 280,000) and weakly with other proteins, indicating that the glycan epitope of SGL-II is also present on certain proteins within the organism. nih.gov

Table 1: Immunological Reactivity of Anti-SGL-II Antiserum

AntigenReactivity with Anti-SGL-IISource OrganismReference
SGL-II (this compound)PositiveAplysia kurodai nih.gov
SGL-I' (Phosphonoglycosphingolipid)PositiveAplysia kurodai nih.gov
F-21 (Phosphonoglycosphingolipid)PositiveAplysia kurodai nih.gov
Membrane Glycoprotein (Mr 280,000)Positive (Strong)Aplysia kurodai nih.gov
GangliosideNegativeNot Applicable nih.gov
GlobosideNegativeNot Applicable nih.gov

Epitope Mapping and Recognized Glycan Structures

Epitope mapping studies have precisely identified the specific carbohydrate structures that the anti-SGL-II antiserum recognizes. The immunodominant features, or epitopes, are located on the terminal portions of the glycan chain. nih.gov The primary sugar moieties recognized by the antiserum are the 3-O-methylgalactose residue at the non-reducing end and the galactose residue at the branching point of the oligosaccharide chain. nih.gov

The specificity of antisera raised against different Aplysia glycolipids underscores the importance of the terminal sugar modifications in defining unique epitopes. nih.gov For instance, other glycolipids from Aplysia kurodai possess different terminal sugars, such as 4-O-MeGlcNAc or 3,4-O-(S-1-carboxyethylidene)Gal, which would be recognized by different sets of antibodies. nih.gov This demonstrates that the immune system of the immunized animal (in this case, rabbits) can distinguish between these subtle but significant variations in glycan structure.

Table 2: Recognized Epitopes for Anti-SGL-II Antiserum

Recognized Structural FeatureLocation on Glycan ChainReference
3-O-methylgalactose (3-O-MeGal)Non-reducing end nih.gov
Galactose (Gal)Branched chain nih.gov

Contribution to Membrane Structure and Organization in Non-Mammalian Cells

Localization within Cell Membranes (e.g., Outer Leaflet of Plasma Membrane)

As amphipathic molecules, glycosphingolipids like this compound are integral components of cellular membranes. Their ceramide lipid anchor is embedded within the lipid bilayer, while the complex carbohydrate chain is exposed to the extracellular environment. This orientation places them on the outer leaflet of the plasma membrane, a critical position for interacting with external signals and adjacent cells.

Immunohistochemical staining in Aplysia kurodai confirms the presence of this compound (SGL-II) and related molecules in the plasma membranes of specific cell types. nih.gov Distinct staining has been observed in the membranes of cells within the nervous system, including the perineural sheath and satellite cells, as well as in the skin's subcutaneous connective tissues and certain mononuclear and foamy cells. nih.gov This localization on the cell surface is essential for its proposed roles in recognition and signaling.

Table 3: Tissue and Cellular Localization of SGL-II and Related Antigens in Aplysia kurodai

TissueSpecific Location/Cell TypeReference
Nervous TissuePeriganglionic tissue nih.gov
Perineural sheath of peripheral nerves nih.gov
Neuropil and satellite cells nih.gov
SkinSubcutaneous connective tissues nih.gov
Cytoplasm of small mononuclear cells nih.gov
Foamy cells nih.gov

Interaction with Other Membrane Components

This compound does not exist in isolation within the cell membrane. Its glycan structure can be shared with other membrane components, suggesting a coordinated system of biosynthesis and function. The strong immunological cross-reactivity of the anti-SGL-II antiserum with a specific membrane glycoprotein (Mr 280,000) in Aplysia is a key finding in this context. nih.gov

Signaling Pathway Modulation in Invertebrate Physiology (excluding human clinical)

The involvement of glycosphingolipids (GSLs) in modulating cellular signal transduction is a well-established paradigm in biology. frontiersin.orgmdpi.com These molecules, embedded in the cell membrane, act as crucial players in cell-cell recognition, adhesion, and the regulation of transmembrane signaling. mdpi.comnih.gov In invertebrates, specific GSLs, including this compound, have been identified as active participants in these complex communication networks.

Research into the glycosphingolipids of marine invertebrates has unveiled a fascinating group of compounds with distinct signaling capabilities. A prime example is the nervous tissue and skin of the sea hare, Aplysia kurodai, which contains a variety of novel GSLs, including this compound. nih.gov This mollusc is notable for its lack of gangliosides, the sialic acid-containing GSLs that are prominent in the nervous systems of vertebrates. nih.govavantiresearch.com Instead, Aplysia utilizes a unique suite of phosphonoglycosphingolipids for its neurobiological functions. nih.gov

A key finding from studies on this organism is the ability of its native GSLs to directly influence a major intracellular signaling cascade. Experimental systems using a mixture of these GSLs, which includes this compound, have demonstrated the activation of cyclic AMP (cAMP)-dependent protein kinase (PKA). nih.gov This activation suggests a direct interaction with the PKA pathway, a central signaling system that regulates numerous cellular processes, including metabolism, gene transcription, and neuronal function. The mechanism appears to be similar, though not identical, to the activation by cAMP itself. nih.gov This discovery points to a significant role for these phosphonoglycosphingolipids in modulating neuronal activity and other physiological processes within these invertebrates, potentially fulfilling some of the neurobiological roles that gangliosides perform in vertebrates. nih.gov

Table 1: Experimental Findings on GSL-Mediated Signaling in Aplysia kurodai

Experimental SystemGlycolipid(s) StudiedObserved EffectImplied Signaling PathwayReference
Rat Brain HomogenateGlycolipid mixture from Aplysia kurodai (including phosphonoglycosphingolipids)Activation of cAMP-dependent protein kinase (PKA)cAMP/PKA Signaling nih.gov

Comparative Glycosphingolipid Biology Across Diverse Phyla

Glycosphingolipids are ubiquitous components of cell membranes in eukaryotes, but their structural diversity and biological roles vary significantly across different phyla. frontiersin.orgnih.gov This diversity reflects the evolutionary adaptation of organisms to different environments and physiological needs. A comparative analysis of GSLs from invertebrates, vertebrates, and fungi highlights these distinct molecular architectures and functions.

Invertebrates, particularly marine species, present a rich source of structurally unique GSLs. The GSLs of the mollusc Aplysia kurodai, for instance, are characterized by a common core structure of GalNAcα1→3Galβ1→4Glcβ1→1Ceramide and the presence of 2-aminoethylphosphonate groups. nih.gov this compound, isolated from the skin of this sea hare, is a prominent example, featuring modifications such as 3-O-methylgalactose. nih.govlipidbank.jpmdpi.com These phosphonolipids are structurally distinct from the well-known gangliosides and globosides of vertebrates. nih.govavantiresearch.com

Vertebrate GSLs are most famously represented by gangliosides, which are defined by the presence of sialic acid, conferring a negative charge. avantiresearch.com They are particularly abundant in the nervous system and are critical for neuronal development and signaling. avantiresearch.com Another major class in vertebrates is globosides, which have neutral carbohydrate chains and a broader tissue distribution. avantiresearch.com

Fungal GSLs introduce yet another layer of diversity. They are broadly classified into neutral GSLs, such as glucosylceramide (GlcCer), and acidic GSLs known as glycosylinositol-phosphorylceramides (GIPCs). frontiersin.org Fungal GIPCs possess unique structural motifs, like inositol-mannose cores, that are absent in mammalian cells, highlighting a fundamental divergence in GSL biosynthesis and structure between the fungal kingdom and animalia. frontiersin.org

This molecular variety underscores the distinct evolutionary paths and functional specialization of GSLs across different major life forms.

Table 2: Comparative Features of Glycosphingolipids Across Phyla

FeatureInvertebrates (e.g., Mollusca - Aplysia)Vertebrates (e.g., Mammalia)Fungi
Characteristic GSLs PhosphonoglycosphingolipidsGangliosides, GlobosidesGlucosylceramides (GlcCer), Glycosylinositol-phosphorylceramides (GIPCs)
Defining Structural Moiety 2-aminoethylphosphonateSialic Acid (in gangliosides)Inositol-phosphate (in GIPCs)
Common Core Structure Example GalNAcα1→3Galβ1→4Glcβ1→Ceramide nih.govLactosylceramide (B164483) (precursor to many series) mdpi.comInositol-mannose or inositol-glucosamine cores frontiersin.org
Primary Location Example Nervous tissue, skin nih.govNervous system (gangliosides), various tissues (globosides) avantiresearch.comCell membrane frontiersin.org
Signaling Role Example Activation of cAMP-dependent protein kinase nih.govModulation of neuronal signaling (gangliosides) avantiresearch.comRegulation of cell cycle, adhesion, motility frontiersin.org

Synthetic Methodologies and Chemoenzymatic Approaches for Diphosphonopentaosylceramide and Its Analogs

Total Synthesis Strategies for Complex Glycosphingolipids

The total synthesis of a molecule as complex as Diphosphonopentaosylceramide requires a carefully planned strategy that addresses the stereocontrolled assembly of the glycan chain, the introduction of the phosphonate (B1237965) groups, and the final coupling to the ceramide or a precursor thereof. A convergent approach is generally favored for such intricate structures, wherein the glycan and lipid moieties are synthesized separately and then coupled.

A common strategy for the chemical synthesis of glycosphingolipids (GSLs) begins with the construction of the protected glycan component. rsc.org This oligosaccharide is typically built up through a series of glycosylation reactions. Once the desired glycan is assembled, it is converted into a suitable glycosyl donor, such as a glycosyl trichloroacetimidate. rsc.org This donor is then reacted with a protected ceramide or sphingosine (B13886) acceptor to form the glycosphingolipid. rsc.org

Stereoselective Glycosylation Methods

The construction of the pentaosyl backbone of this compound, with its specific anomeric configurations (3-OMeGal β1-3GalNAc α1-36'-O-(AEP)-Gal α1-2Gal β1-4Glc β1-1Cer), necessitates the use of highly stereoselective glycosylation methods. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups employed, the promoter or catalyst, and the reaction conditions. numberanalytics.com

For the formation of 1,2-trans glycosidic linkages, such as the β-glucosidic, β-galactosidic, and β-3-O-methylgalactosidic bonds in the target molecule, the use of a participating protecting group at the C-2 position of the glycosyl donor is a well-established strategy. researchgate.net Acyl-type protecting groups, for instance, can form a dioxolenium ion intermediate that shields one face of the molecule, leading to the preferential formation of the 1,2-trans product. researchgate.net

Conversely, the synthesis of 1,2-cis glycosidic linkages, like the α-N-acetylgalactosaminyl and α-galactosyl bonds in this compound, is more challenging. nih.gov Strategies to achieve this often involve the use of non-participating protecting groups (e.g., ethers) at the C-2 position and careful selection of reaction conditions to favor the desired stereoisomer. nih.gov Reagent-controlled methods, utilizing specific promoters and additives, have also been developed to enhance the stereoselectivity of 1,2-cis glycosylations. nih.gov For instance, the use of specific Lewis acids or the addition of nitriles as participating solvents can influence the stereochemical outcome.

Table 1: Common Stereoselective Glycosylation Strategies

Glycosidic Linkage Strategy Description
1,2-trans (e.g., β-gluco, β-galacto) Neighboring Group Participation Use of a C-2 acyl protecting group that forms a cyclic intermediate, directing the acceptor to attack from the opposite face. researchgate.net
1,2-cis (e.g., α-gluco, α-galacto) Non-participating C-2 Group Use of a C-2 ether protecting group to avoid anchimeric assistance, often combined with specific solvent and promoter systems. nih.gov

Introduction of Phosphonate Moieties

A key synthetic challenge in the total synthesis of this compound is the site-selective introduction of the two 2-aminoethylphosphonate (AEP) groups. One AEP is linked to the C-6 hydroxyl of a galactose residue, while the other is attached to the C-6 hydroxyl of the adjacent galactose. Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are resistant to enzymatic cleavage by phosphatases. researchgate.net

The introduction of these phosphonate moieties would likely be achieved by reacting suitably protected glycan intermediates with a phosphonylating agent. A common method for forming phosphonate esters is the Atherton-Todd reaction or by using H-phosphonate intermediates. acs.org For this compound, this would involve the selective deprotection of the C-6 hydroxyl groups of the two galactose units in the assembled glycan, followed by reaction with a protected 2-aminoethylphosphonate derivative. The synthesis of the phosphonating agent itself, such as a protected 2-azidoethylphosphonate, would be a necessary preliminary step. The azide (B81097) can later be reduced to the required amine.

Semi-synthetic Approaches and Derivatization

Semi-synthesis, which starts from a readily available natural product, can be a more practical approach for obtaining complex molecules and their analogs. numberanalytics.com

Modification of Naturally Occurring Precursors

Given the complexity of this compound, a semi-synthetic strategy could be highly advantageous. This would involve isolating a structurally related, more abundant glycosphingolipid and chemically modifying it to introduce the required functionalities. For instance, a precursor glycosphingolipid lacking the phosphonate groups or the 3-O-methyl group could be isolated. The synthesis would then focus on the regioselective introduction of these moieties.

The selective 3-O-methylation of the terminal galactose and the site-selective phosphonylation of the two internal galactose residues at the C-6 positions would be key steps. Such modifications often require a series of protection and deprotection steps to ensure that the reactions occur at the desired positions on the complex oligosaccharide chain. mdpi.com The synthesis of various β-lactosylceramide analogs containing different lipid chains has been demonstrated, showcasing the feasibility of modifying the lipid portion of GSLs. mdpi.com This approach allows for the creation of a library of analogs to probe structure-activity relationships.

Chemoenzymatic Synthesis for Glycan Assembly

Chemoenzymatic synthesis combines the efficiency and stereoselectivity of enzymatic reactions with the versatility of chemical synthesis. scripps.edu This approach is particularly powerful for the synthesis of complex oligosaccharides and glycoconjugates, including glycosphingolipids. scispace.comacs.org

Utilization of Glycosyltransferases in vitro

The biosynthesis of glycosphingolipids in vivo occurs in the Golgi apparatus through the sequential action of specific glycosyltransferases. nih.gov These enzymes transfer a sugar moiety from an activated sugar nucleotide donor (e.g., UDP-galactose) to a growing glycan chain with high regio- and stereoselectivity. nih.gov This biological machinery can be harnessed for in vitro synthesis.

A chemoenzymatic synthesis of the this compound glycan would start with a chemically synthesized precursor, such as glucosylceramide or lactosylceramide (B164483). This precursor would then serve as the acceptor for a series of glycosyltransferase-catalyzed reactions. Each step would involve a specific glycosyltransferase responsible for adding the next sugar in the correct linkage and anomeric configuration. One-pot multienzyme (OPME) systems, where several enzymes work sequentially in the same reaction vessel, have been developed to streamline the synthesis of complex glycans and glycosphingolipids. acs.org

A significant challenge in the chemoenzymatic synthesis of GSLs is the low water solubility of the lipid acceptors. rsc.org To overcome this, water-soluble precursors like lactosylsphingosine (B51368) are often used as acceptors for the enzymatic glycosylations. The fatty acid chain is then chemically attached in a later step to form the ceramide moiety. rsc.orgresearchgate.net

The enzymatic introduction of the phosphonate groups is less characterized. While enzymes capable of transferring phosphonate groups exist in nature, their application in the in vitro synthesis of complex GSLs is not well-established. The 2-aminoethylphosphonate moiety has been found on N-glycans in various invertebrates, suggesting the existence of specific phosphonyltransferases. mdpi.comd-nb.info If such enzymes were identified and made available recombinantly, they could potentially be used to complete the chemoenzymatic synthesis of this compound. Alternatively, the phosphonate groups could be introduced chemically onto a chemoenzymatically synthesized glycan backbone.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound
2-aminoethylphosphonate AEP
Glucose Glc
Galactose Gal
N-acetylgalactosamine GalNAc
3-O-methylgalactose 3-OMeGal
Ceramide Cer
Glucosylceramide GlcCer
Lactosylceramide LacCer
Lactosylsphingosine LacSph

Synthesis of this compound Derivatives and Analogs for Research Probes

The intricate structure of this compound, a complex phosphoglycolipid, presents significant synthetic challenges. However, the development of derivatives and analogs is crucial for elucidating its biological functions, understanding its mechanism of action, and identifying potential therapeutic applications. Synthetic methodologies, often in combination with enzymatic approaches, are employed to create molecular probes that facilitate these investigations. These probes typically involve structural modifications to enhance stability or introduce reporter groups for tracking and interaction studies.

Structural Modifications for Functional Probing

Structural modifications of this compound and related glycosphingolipids are designed to create analogs that can probe specific biological processes. These modifications often focus on improving metabolic stability or mimicking transition states to act as inhibitors of processing enzymes. A key strategy involves the replacement of chemically labile phosphate (B84403) esters with more robust phosphonate linkages.

Research into phosphonate analogs of sphingolipids, such as sphingomyelin (B164518) and ceramide-1-phosphate, provides a blueprint for potential modifications to this compound. tandfonline.comacs.org The substitution of an oxygen atom in the phosphate group with a methylene (B1212753) group (CH₂) results in a non-hydrolyzable phosphonate analog. This modification is particularly relevant for this compound, which already contains a phosphonate bond, as further stabilizing modifications could be explored. The synthesis of these analogs can be complex, often involving the use of pentacovalent oxaphospholenes or the ring-opening of activated intermediates like oxiranes and cyclic sulfamidates with lithiated alkylphosphonates. tandfonline.comacs.orgnih.gov

The general approach for synthesizing isosteric phosphonate analogs of sphingolipids, which could be adapted for this compound, includes the following key steps:

Preparation of a suitable sphingoid base precursor with protected functional groups.

Introduction of the phosphonate group via reactions such as the Michaelis-Arbuzov reaction or nucleophilic opening of an epoxide with a phosphonate carbanion. acs.org

Elaboration of the oligosaccharide chain through sequential glycosylation reactions.

Deprotection to yield the final phosphonate analog.

These stable analogs are invaluable tools for studying the enzymes involved in the metabolism of phosphosphingolipids, as they can act as competitive inhibitors without being degraded.

Modification Type Rationale Synthetic Approach Example Potential Application for this compound
Phosphate to Phosphonate Substitution Increased metabolic stability; resistance to phosphatases. tandfonline.comacs.orgReaction of a sphingoid base precursor with a phosphonylation reagent; Michaelis-Arbuzov reaction. acs.orgcapes.gov.brCreation of non-hydrolyzable analogs to study interactions with putative binding proteins or enzymes.
Isosteric Phosphonate Analogs Closely mimic the natural structure and stereochemistry while providing stability. acs.orgnih.govRegioselective ring-opening of oxirane or cyclic sulfamidate intermediates with α-lithiated alkylphosphonic esters. nih.govProbing the active sites of enzymes involved in this compound metabolism or signaling.
Non-isosteric Phosphonate Analogs Simpler to synthesize while still providing a stable phosphonate linkage for initial functional studies. tandfonline.comCondensation of a pentacovalent oxaphospholene with azodicarboxylates. tandfonline.comHigh-throughput screening for inhibitors of this compound-related pathways.

Development of Labeled this compound for Tracking Studies

To visualize the subcellular localization, trafficking, and dynamics of this compound, labeled analogs are indispensable. The primary methods for labeling complex glycosphingolipids involve the attachment of fluorescent dyes, radioactive isotopes, or affinity tags like biotin (B1667282). The choice of label and its point of attachment are critical to minimize perturbation of the molecule's natural behavior. caymanchem.com

Fluorescent Labeling:

Fluorescently tagged glycosphingolipids are widely used for real-time imaging in living cells. caymanchem.commdpi.com The fluorescent probe can be attached to either the lipid (ceramide) or the glycan portion of the molecule.

Lipid-Tagged Probes: A common strategy involves replacing one of the fatty acyl chains of the ceramide with a fluorescent molecule like BODIPY (boron-dipyrromethene). caymanchem.com These probes are often less polar and can mimic the natural lipid's behavior within the membrane. However, the bulky fluorophore in the hydrophobic core of the membrane can sometimes alter the lipid's partitioning into microdomains. researchgate.net

Glycan-Tagged Probes: To circumvent the issues with lipid-tagged probes, hydrophilic fluorescent dyes (e.g., ATTO dyes) can be attached to the terminal end of the oligosaccharide chain. mdpi.com This approach is often considered to better preserve the natural biophysical properties of the glycosphingolipid. The synthesis involves introducing a reactive functional group, such as an amine or an azide, at a specific position on the terminal sugar, which is then conjugated to the dye. mdpi.com

Click Chemistry for Labeling:

A versatile and increasingly popular method for labeling involves "click chemistry." researchgate.netmdpi.comnih.gov In this approach, a small, bio-inert functional group, typically an azide or an alkyne, is incorporated into the this compound molecule during synthesis. This "clickable" analog can then be introduced to cells or organisms. Subsequently, a fluorescent dye, biotin, or other reporter molecule containing the complementary reactive group can be attached in a highly specific and efficient bioorthogonal reaction. This allows for temporal and spatial control of labeling and minimizes the potential for a bulky fluorophore to interfere with cellular uptake and initial trafficking. researchgate.net

Bifunctional Probes:

For more advanced studies, such as identifying interacting proteins, bifunctional probes can be synthesized. nih.gov These probes contain a photoreactive group (e.g., a diazirine) within the lipid tail and a clickable alkyne tag on the glycan. Upon photoactivation, the diazirine forms a covalent bond with nearby proteins. The alkyne tag can then be used to attach biotin for affinity purification and subsequent identification of the cross-linked proteins by mass spectrometry. nih.gov

Labeling Strategy Description Advantages Example Application
Fluorescent Lipid Tag A fluorescent dye (e.g., BODIPY) is attached to the ceramide moiety, often replacing the N-acyl chain. caymanchem.comStraightforward synthesis; good for monitoring lipid metabolism.Tracking the incorporation and processing of the lipid portion of this compound.
Fluorescent Glycan Tag A hydrophilic fluorophore (e.g., ATTO dye) is conjugated to the terminal sugar of the oligosaccharide chain. mdpi.comMinimally perturbs the lipid's membrane behavior; suitable for studying glycan-mediated interactions. Visualizing the localization of this compound in specific membrane microdomains.
Click Chemistry Handle (Azide/Alkyne) An azide or alkyne group is incorporated into the glycan or lipid for subsequent bioorthogonal ligation with a reporter molecule. researchgate.netmdpi.comHigh specificity and efficiency; allows for late-stage labeling; versatile for attaching different tags. researchgate.netPulse-chase experiments to follow the trafficking of newly synthesized this compound.
Bifunctional Probes Contains both a photoreactive cross-linking group and a clickable tag for affinity purification. nih.govEnables the identification of direct binding partners in a cellular context."Fishing" for proteins that interact with this compound in the cell membrane.

Analytical and Quantitation Techniques for Diphosphonopentaosylceramide Research

Extraction and Purification Methodologies

The initial and most critical steps in the study of Diphosphonopentaosylceramide involve its effective isolation from complex biological matrices. This process requires robust extraction protocols to remove the lipid from its native environment, followed by meticulous purification techniques to separate it from other molecular species.

Solvent Extraction Protocols (e.g., Chloroform-Methanol Systems)

Liquid-liquid extraction (LLE) is a cornerstone of lipid analysis. nih.gov The primary goal is to efficiently partition lipids into an organic solvent phase, leaving most other biomolecules like proteins and sugars in an aqueous phase. nih.gov

The most widely utilized methods for extracting a broad range of lipids, including complex glycolipids, are based on the solvent systems developed by Folch et al. and Bligh and Dyer. nih.gov These protocols typically employ a mixture of chloroform (B151607), methanol, and water. nih.gov Lipids are effectively extracted into the lower chloroform phase, while more hydrophilic molecules remain in the upper methanol/water layer. nih.gov For instance, a common procedure for extracting compound lipids from milk products involves using a chloroform-methanol mixture to isolate the lipids after enzymatic protein degradation. google.com Similarly, the extraction of phosphonolipids and other lipids from tissues like fowl liver has been achieved using a chloroform-methanol (2:1, v/v) system. nii.ac.jp

While effective, a drawback of these methods is that the denser chloroform layer is at the bottom, requiring careful pipetting through the aqueous layer and the interface, which can introduce contaminants. nih.gov To mitigate this, some protocols substitute chloroform with dichloromethane, a less toxic alternative with similar extraction efficiency. nih.gov An alternative approach, termed three-phase liquid extraction (3PLE), has been developed to offer a faster workflow. nih.gov

When working with certain tissues, particularly from plants, the risk of enzymatic degradation during extraction is high. aocs.org To counteract this, a preliminary extraction step using a solvent like propan-2-ol can be employed to deactivate enzymes before proceeding with a chloroform-methanol extraction. aocs.org

Table 1: Comparison of Common Solvent Systems for Lipid Extraction

MethodSolvent System (v/v/v)Key CharacteristicsReference
Folch MethodChloroform:Methanol:Water (8:4:3)Considered a "gold standard" for bulk lipid extraction; requires a large solvent volume. nih.gov
Bligh & Dyer (BD) MethodChloroform:Methanol:Water (various ratios)A modification of the Folch method using smaller solvent volumes. nih.gov
Modified BD (mBD)Dichloromethane:Methanol:Water (1:1:1)Replaces more toxic chloroform with dichloromethane. nih.gov
Plant Tissue ExtractionPropan-2-ol followed by Chloroform:MethanolInitial propan-2-ol step deactivates degradative enzymes like phospholipase D. aocs.org

Chromatographic Purification (e.g., Column Chromatography, HPLC, TLC)

Following crude extraction, chromatographic techniques are indispensable for purifying this compound. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: Open column chromatography is a fundamental technique for the initial fractionation of crude lipid extracts. Silicic acid or silica (B1680970) gel are common stationary phases used to separate lipid classes based on polarity. google.comnih.gov For example, phosphonolipids from beef brain have been isolated using silicic acid column chromatography. nih.gov This step is crucial for removing non-lipid contaminants and for separating the highly polar glycolipids from neutral lipids before more advanced analysis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and widely used technique for separating and identifying lipids. nih.gov The method relies on a stationary phase, typically a silica gel plate, and a mobile phase composed of a mixture of organic solvents. nih.gov Phospholipids (B1166683) can be effectively separated using one-dimensional or two-dimensional TLC. nih.govgerli.com For enhanced separation of specific phospholipids like phosphatidylinositol and phosphatidylserine, TLC plates can be impregnated with boric acid. gerli.com A specific detection method for phosphonolipids on TLC plates involves spraying with a molybdenum blue reagent and heating; phosphonolipids appear as a brilliant, stable blue color while other phospholipids remain brown. gerli.com

Table 2: Selected TLC Systems for Phospholipid and Glycolipid Separation

Stationary PhaseMobile Phase (v/v/v/v)ApplicationReference
Silica gel plateChloroform:Methanol:Ammonium (B1175870) Hydroxide (60:35:8)General separation of phospholipids. nih.gov
Boric acid-impregnated silica gelChloroform:Ethanol:Water:Triethylamine (30:35:7:35)Efficient separation of all main phospholipid classes, including phosphatidylserine. gerli.com
Silica gel plateMethanol:Water (2:1)Preparative TLC for isolating phosphonolipids. nih.gov
Potassium oxalate-coated HPTLC plateChloroform:Methanol:Water:Conc. NH4 (45:35:8.5:1.5)Separation of polyphosphoinositides. gerli.com

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution, speed, and sensitivity for the purification and analysis of complex lipids. harvardapparatus.comresearchgate.net It is a cornerstone of modern lipidomics. portlandpress.com A variety of HPLC modes can be employed:

Normal-Phase (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase to separate lipids based on the polarity of their headgroups. A method for separating phosphosphingolipids, including ceramide aminoethylphosphonate, used a silica gel column with an acetonitrile-methanol-water eluting solvent. nih.gov

Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase to separate lipids based on the length and saturation of their acyl chains. harvardapparatus.comportlandpress.com This is a powerful tool for separating molecular species within a single lipid class. harvardapparatus.com

Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is also effective for separating lipids based on headgroup polarity. portlandpress.com

Preparative HPLC is used to purify larger quantities of a target compound for further structural analysis or functional studies. harvardapparatus.compeptide.com

Advanced Quantification Strategies

Accurate quantification of this compound is crucial for understanding its biological roles. Several advanced analytical platforms are employed for this purpose, each with distinct advantages and applications.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive, specific, and robust quantification of lipids. portlandpress.comnih.govacs.org The coupling of LC with MS reduces sample complexity, separates isomers, and minimizes ion suppression effects. nih.gov

The workflow involves the chromatographic separation of the lipid extract followed by ionization, typically using electrospray ionization (ESI). nih.gov The resulting ions are then directed to the mass spectrometer. For targeted quantification, a triple quadrupole mass spectrometer is often used in a mode called Multiple Reaction Monitoring (MRM). acs.org In MRM, the first quadrupole selects a specific precursor ion (the parent molecule), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to detect only a specific fragment ion. This highly specific precursor-to-fragment transition provides excellent sensitivity and selectivity, allowing for accurate quantification even in complex biological matrices. acs.org

Developing a robust LC-MS/MS method for a complex phosphonoglycolipid requires careful optimization to ensure efficient ionization, good chromatographic peak shape, and separation from isobaric interferences. acs.org The use of bioinert LC systems can be advantageous for analyzing lipids with free phosphate (B84403) or phosphonate (B1237965) groups, as it minimizes unwanted interactions with metal surfaces in the flow path. acs.orgnih.gov

Immunological Assays (e.g., ELISA, Radioimmunoassay for relative quantification)

Immunological assays leverage the high specificity of antibody-antigen interactions to detect and quantify molecules. nih.gov The Enzyme-Linked Immunosorbent Assay (ELISA) is a common format used for the relative quantification of glycolipids. nih.govnih.gov

In a typical indirect ELISA for a glycolipid, the purified lipid antigen is first coated onto the wells of a microtiter plate. nih.gov The sample, containing antibodies that may recognize the glycolipid, is then added. After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that recognizes the primary antibody is added. abbexa.com Finally, a substrate is introduced that the enzyme converts into a detectable signal (e.g., colorimetric or fluorescent). mybiosource.com The signal intensity is proportional to the amount of antibody bound to the glycolipid.

A critical consideration when developing an ELISA for glycolipids is the potential for interference from detergents, such as Tween 20, which are commonly used in washing buffers. nih.gov Studies have shown that such detergents can strip the coated glycolipids from the plate, leading to inaccurate results. nih.gov Therefore, methodological details, including the choice of coating solvent, blocking agents, and washing buffers, must be carefully optimized. nih.gov While highly specific, developing an antibody that uniquely recognizes the intricate structure of this compound is a significant challenge, making this approach more suitable for detecting antibodies against the lipid rather than for direct quantification of the lipid itself in many cases.

Spectrophotometric Methods for Glycolipid Quantification

Spectrophotometric methods provide a means for quantifying total amounts of glycolipids or their constituent parts based on light absorbance. nih.gov These methods often involve a chemical reaction that generates a chromophore, which can then be measured. springernature.com

Several classic colorimetric assays can be adapted for the quantification of glycolipid components:

Sphingosine (B13886) Quantification: After acid hydrolysis to release the sphingoid base from the ceramide backbone, the resulting free amine groups can be reacted with reagents like trinitrobenzenesulfonic acid to produce a colored product that can be measured spectrophotometrically. nih.gov

Carbohydrate Quantification: The sugar portion of the glycolipid can be quantified using various assays. The periodate-resorcinol method, for example, is used for the determination of sialic acids, which are common components of complex glycolipids. springernature.com Other assays target specific monosaccharides after hydrolysis.

Phosphate Quantification: The phosphorus content can be determined after ashing the sample to convert organic phosphate/phosphonate to inorganic phosphate, which is then reacted with ammonium molybdate (B1676688) to form a colored complex.

These spectrophotometric methods are generally less specific than MS-based techniques and typically measure the total amount of a lipid class or component rather than a single molecular species. springernature.com However, they can be useful for estimating the total glycolipid concentration in a purified fraction.

Compound Reference Table

Preparation of Analytical Standards and Reference Materials

The accuracy and reliability of any quantitative analysis of this compound depend heavily on the availability of high-purity analytical standards and reference materials. These materials are essential for method calibration, validation, and ensuring the consistency of results across different laboratories and studies. alfa-chemistry.comcaymanchem.com The preparation of such standards for a structurally complex molecule like this compound is a meticulous process that involves either complex chemical synthesis or laborious isolation from natural sources, followed by rigorous purification and characterization. chemcon.com

Reference materials are broadly categorized as Reference Materials (RMs) and Certified Reference Materials (CRMs). RMs are substances with one or more properties that are sufficiently homogeneous and well-established to be used for calibrating an apparatus or assessing a measurement method. CRMs represent a higher level of quality and metrological traceability, accompanied by a certificate that provides the value of the specified property, its uncertainty, and a statement of metrological traceability.

The production of a reference standard, particularly a CRM, follows a comprehensive set of procedures to ensure its quality and reliability. The general workflow can be broken down into several key stages, from initial material sourcing to final certification.

General Workflow for the Preparation of a Certified Reference Material (CRM) Instructions: Click on the headers to sort the table.

StepDescriptionKey Considerations
1. Material Sourcing The initial material can be obtained through multi-step chemical synthesis or by extraction from a biological matrix known to contain the compound.For this compound, this could involve isolation from specific microorganisms or tissues, or a total synthesis approach.
2. Purification The crude material undergoes extensive purification to remove impurities, isomers, and other related substances.Techniques such as column chromatography, high-performance liquid chromatography (HPLC), and recrystallization are commonly used.
3. Sample Preparation The purified material is prepared for distribution. This includes homogenization to ensure uniformity, stabilization to prevent degradation, and bottling or ampulization under controlled conditions. The amphipathic nature of glycolipids requires careful selection of solvents and storage conditions to maintain stability. alfa-chemistry.comoealabs.com
4. Homogeneity Testing The bottled material is tested to confirm that there are no significant differences in the property of interest (e.g., purity, concentration) between individual units. This ensures that every vial of the standard is identical within specified limits.
5. Stability Assessment The stability of the reference material is evaluated under various conditions (e.g., temperature, light exposure) over time to establish appropriate storage instructions and a shelf-life. alfa-chemistry.comLong-term stability is a crucial attribute for a reliable reference standard. oealabs.com
6. Characterization & Value Assignment The reference material is thoroughly analyzed using multiple analytical techniques to confirm its identity and assign a certified value for its purity or concentration. Techniques include NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment.
7. Certification A Certificate of Analysis (CoA) is issued, documenting the identity, purity, certified concentration, uncertainty, traceability, and recommended storage conditions. alfa-chemistry.comThe CoA is a critical document that provides the end-user with all necessary information to use the standard correctly. alfa-chemistry.com

This table is based on the general steps for producing a certified reference material as outlined by international guidelines.

Once prepared, these standards must be handled with care in the laboratory. Best practices include storing them under the recommended conditions to prevent degradation, using calibrated instruments for weighing and dilution, and documenting all preparation steps. alfa-chemistry.comcaymanchem.comtajhizkala.ir For solid standards, corrections for purity and the presence of salt forms or water of crystallization may be necessary to calculate the precise concentration of the active molecule. caymanchem.com

Bioanalytical Method Development for Complex Glycolipids

The development of a robust and reliable bioanalytical method is a prerequisite for the quantitative determination of this compound in complex biological matrices such as plasma, serum, or tissues. jgtps.com The primary goal of bioanalytical method development is to create a procedure that is selective, sensitive, accurate, and reproducible for its intended purpose. ijpsjournal.com The analysis of complex glycolipids like this compound presents significant challenges due to their structural diversity, amphipathic nature, low physiological concentrations, and the presence of interfering substances in biological samples. nih.govresearchgate.net

A major hurdle in the bioanalysis of glycolipids is sample preparation. nih.gov Biological samples contain a vast excess of other lipids, particularly phospholipids, which can interfere with the analysis and cause significant matrix effects, especially in mass spectrometry-based methods. nih.govtandfonline.com Therefore, the development process must begin with the optimization of extraction and purification procedures to effectively isolate the target analyte from these interfering components. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. tandfonline.com

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant platform for the quantification of complex lipids due to its high sensitivity and selectivity. jgtps.comglobalresearchonline.net The method development process involves several key steps:

Sample Preparation: Developing an extraction protocol that provides high and reproducible recovery of this compound while minimizing co-extraction of interfering matrix components. nih.govtandfonline.com

Chromatographic Separation: Optimizing the HPLC or UPLC conditions (e.g., column chemistry, mobile phase composition, gradient) to achieve chromatographic separation of the analyte from isomers and other remaining interferences. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is often effective for separating polar glycolipids. nih.gov

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, including the ionization source (e.g., electrospray ionization - ESI) and collision energy for MS/MS transitions, to ensure sensitive and highly selective detection of the target molecule.

Selection of an Internal Standard (IS): An appropriate internal standard is crucial for accurate quantification. Ideally, a stable isotope-labeled version of the analyte is used to compensate for variability in sample processing and instrument response. globalresearchonline.net

Method Validation: Once the method is developed, it must undergo a full validation process according to regulatory guidelines to demonstrate its reliability. jgtps.comijpsjournal.com Validation assesses several key performance characteristics.

Key Parameters for Bioanalytical Method Validation Instructions: Click on the headers to sort the table.

ParameterDescriptionPurpose
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. ijpsjournal.comEnsures that the measured signal is only from the analyte of interest.
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte. jgtps.comDemonstrates the correctness of the measurement.
Precision The closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jgtps.comMeasures the reproducibility of the method (both within a day and between days).
Calibration Curve (Linearity) The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijpsjournal.comDefines the range over which the assay is accurate and precise.
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.comDefines the sensitivity limit of the method.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a pure standard. jgtps.comMeasures the efficiency and consistency of the sample preparation process.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. tandfonline.comAssesses the influence of the biological matrix on the ionization and quantification of the analyte.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage). jgtps.comijpsjournal.comEnsures that the analyte concentration does not change during sample collection, handling, storage, and analysis.

This table summarizes key validation parameters as outlined in bioanalytical method validation guidelines. jgtps.comijpsjournal.com

Successfully developing and validating a bioanalytical method for this compound is a complex but essential process that underpins the reliability of pharmacokinetic, toxicokinetic, and biomarker studies. jgtps.com

Emerging Research Avenues and Future Directions in Diphosphonopentaosylceramide Studies

Omics-Based Approaches in Glycosphingolipid Research

The comprehensive analysis of glycosphingolipids (GSLs) within a biological system, often referred to as glycosphingolipidomics, is a challenging yet crucial field. researchgate.net The structural complexity and vast diversity of GSLs necessitate sophisticated analytical techniques. researchgate.netmdpi.com Integrating various "omics" disciplines is becoming a powerful strategy to overcome these challenges and gain a holistic understanding of Diphosphonopentaosylceramide's function.

Glycomics and Lipidomics Integration for this compound Profiling

The integration of glycomics and lipidomics offers a comprehensive approach to profile complex molecules like this compound. mdpi.com While lipidomics focuses on the large-scale study of cellular lipids, and glycomics on the repertoire of glycans, their combination provides a more complete picture of GSLs. mdpi.comcreative-proteomics.com This integrated approach is essential because the analysis of GSLs is often overlooked or incompletely addressed within individual "omics" fields due to their structural complexity and varying abundance. mdpi.com

Mass spectrometry-based techniques are at the forefront of these integrated workflows. nih.gov Methods like liquid chromatography-mass spectrometry (LC-MS) and shotgun lipidomics are primary strategies for GSL analysis. creative-proteomics.com For instance, a combination of transcriptomics and lipidomics has been successfully used to investigate lipid metabolism disturbances. mdpi.com Such integrated analyses can reveal not only the structure and quantity of this compound but also its metabolic pathways and interplay with other cellular components. mdpi.comnih.gov

A significant challenge in GSL analysis is their low abundance in cells and tissues. researchgate.net Therefore, developing high-coverage "omics" approaches is crucial. nih.gov The integration of metabolomics with lipidomics is an emerging strategy to create a complete atlas of the metabolic landscape, which can identify critical metabolic drivers in disease pathology. nih.gov

Computational Modeling and Simulation of this compound Interactions

Computational modeling provides powerful tools to investigate the behavior of complex biomolecules like this compound at an atomic level. kth.se These methods can complement experimental data and provide insights that are difficult or impossible to obtain through laboratory experiments alone. kth.sefrontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of this compound, MD simulations can be used to understand its interactions with other lipids and proteins within a cell membrane. nih.gov These simulations can reveal how this compound influences membrane properties such as fluidity and curvature, and how it participates in the formation of membrane microdomains or "rafts". acs.org

Setting up and running MD simulations involves several steps, including data preparation, force field parameterization, and trajectory analysis. chemcomp.com Software packages like GROMACS and MOE provide streamlined interfaces for these tasks. chemcomp.comyoutube.com For example, MD simulations have been used to study the behavior of phospholipid bilayers, providing insights into their structure, dynamics, and the influence of the surrounding environment. nih.govupenn.edu

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a high level of theoretical accuracy for studying the electronic structure and reactivity of molecules. rsc.orgtaylor.edu These methods can be used to investigate the detailed geometry, bonding, and electronic properties of this compound. mdpi.com

DFT calculations can help elucidate reaction mechanisms and predict the outcomes of chemical transformations. chemrxiv.org For instance, by calculating the energies of different molecular conformations and transition states, researchers can understand the stability and reactivity of this compound. rsc.org The development of GPU-accelerated quantum chemistry packages is making these computationally expensive calculations more accessible and feasible for larger systems. arxiv.org

Exploring Novel Biological Functions in Understudied Organisms

While much of glycosphingolipid research has focused on vertebrates, there is a vast and largely unexplored diversity of these molecules in other organisms. nih.gov this compound, for example, has been identified in invertebrates like the sea hare Aplysia kurodai. nih.govbiorxiv.orgresearchgate.netmdpi.com

Studies on Aplysia kurodai have revealed a group of novel glycosphingolipids with unique structural features. nih.gov These include the presence of 3-O-methylgalactose and 2-aminoethylphosphonic acid. nih.govbiorxiv.orgmdpi.com The characterization of these compounds suggests they may have biological functions analogous to gangliosides in vertebrates, potentially playing roles in neurobiological processes. nih.gov For example, some of these glycolipids have been shown to activate cAMP-dependent protein kinase, suggesting a role in signal transduction. nih.gov

The exploration of GSLs in such understudied organisms can lead to the discovery of novel structures and functions, expanding our understanding of the biological roles of this class of molecules. nih.gov

Development of Advanced Probes and Tools for Glycosphingolipid Research

To investigate the dynamic behavior and interactions of GSLs like this compound in living cells, the development of advanced chemical probes is essential. acs.orgnih.gov These probes are often synthetic analogs of the natural GSLs, modified with tags such as fluorophores, photoresponsive groups, or bioorthogonal handles. acs.org

Bifunctional lipid probes are a particularly powerful tool. acs.org These probes can form covalent cross-links with interacting proteins upon UV irradiation and can be enriched for subsequent analysis through bioorthogonal reactions. acs.org This approach allows for the identification of specific protein partners of a given GSL, providing insights into its functional networks within the cell. acs.orgnih.gov

The synthesis of these complex probes requires advanced chemical and chemoenzymatic strategies. acs.org For example, researchers have designed and synthesized azide-labeled β-lactosylceramide analogs that can be used to study GSLs in complex membrane environments. mdpi.com Another innovative approach involves the transfer of GSLs from a TLC plate to a membrane, allowing for a variety of biochemical assays and mass spectrometric analyses. nih.govnih.gov

Q & A

Q. How is diphosphonopentaosylceramide structurally characterized, and what analytical techniques are essential for validating its composition?

Methodological Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chemical degradation assays. For example, Araki et al. (1986) identified 3-O-methylgalactose in this compound using gas chromatography-MS and methylation analysis, with NMR confirming stereochemical configurations . To ensure reproducibility, experimental protocols must detail solvent systems, column chromatography conditions, and purity thresholds (e.g., ≥95% by HPLC) .

Q. What biological sources are optimal for isolating this compound, and how does extraction efficiency vary across species?

Methodological Answer: Marine invertebrates like Aplysia kurodai (sea hare) are primary sources due to their high glycolipid content. Extraction protocols involve homogenization in chloroform-methanol (2:1 v/v), followed by phase separation and silica-gel chromatography. Comparative studies in Charophyceae algae revealed species-specific variations in galactan structures, necessitating adjustments in solvent ratios (e.g., increased polarity for algal extracts) to optimize yield .

Q. What are the critical controls required when assessing this compound’s purity and stability in experimental systems?

Methodological Answer: Include blank solvent runs in chromatography to detect carryover contaminants. For stability assays, use temperature-controlled environments (4°C for short-term storage, -80°C for long-term) and antioxidants like BHT to prevent oxidation. Purity validation should reference both internal standards (e.g., deuterated analogs) and external calibrators .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s distribution in plant versus animal systems?

Methodological Answer: Contradictions arise from methodological disparities, such as antibody cross-reactivity in immunolocalization studies. A phylogenetically informed approach, combining comparative genomics (e.g., BLASTp for glycosyltransferase homologs) and lipidomics, can clarify evolutionary divergence. For instance, Bartels et al. (2017) resolved ambiguities in arabinogalactan-protein distribution by integrating transcriptomic data with polysaccharide linkage analysis .

Q. What experimental designs are robust for studying this compound’s biosynthesis in non-model organisms?

Methodological Answer: Radiolabeled precursor tracing (e.g., ¹⁴C-galactose) coupled with pulse-chase experiments can map biosynthetic pathways. For enzyme characterization, heterologous expression in E. coli or yeast systems allows functional validation of candidate glycosyltransferases. Include negative controls (e.g., knockout mutants) and activity assays under varying pH/temperature conditions to confirm enzyme specificity .

Q. How should researchers address challenges in quantifying this compound’s functional role in membrane dynamics?

Methodological Answer: Employ fluorescence anisotropy or surface plasmon resonance (SPR) to measure lipid-protein interactions. For in vivo studies, CRISPR-Cas9 knockouts in model organisms (e.g., Arabidopsis) paired with lipidomics can reveal compensatory mechanisms. Statistical frameworks like principal component analysis (PCA) are critical for interpreting multidimensional datasets and minimizing Type I errors .

Q. What strategies mitigate biases in cross-species comparative studies of this compound’s structural variants?

Methodological Answer: Standardize extraction protocols across species to reduce technical variability. Use orthogonal validation methods (e.g., enzymatic digestion followed by MALDI-TOF MS) to confirm structural assignments. For evolutionary analyses, apply Bayesian inference to glycosyltransferase gene trees to account for horizontal gene transfer .

Methodological Best Practices

Q. How to ensure reproducibility when publishing datasets on this compound?

  • Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) with accession numbers cited in the manuscript.
  • Provide step-by-step protocols for lipid extraction in supplementary materials, including equipment model numbers and software versions (e.g., Bruker TopSpin 4.0 for NMR processing) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity assays?

  • Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values.
  • Apply false discovery rate (FDR) correction in high-throughput screens to adjust for multiple comparisons .

Data Contradiction Analysis

Q. How to resolve discrepancies between immunohistochemical and biochemical data on this compound localization?

  • Validate antibody specificity using knockout tissues or competitive ELISA.
  • Correlate biochemical quantification (e.g., LC-MS/MS) with spatial imaging (MALDI-IMS) to reconcile concentration gradients with immunohistochemical signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.